molecular formula C9H9N3O B3364357 [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine CAS No. 1146290-53-0

[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine

Cat. No. B3364357
CAS RN: 1146290-53-0
M. Wt: 175.19
InChI Key: LXYQJBCWBCAIEY-UHFFFAOYSA-N
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Description

“[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine” is a compound that belongs to the class of 1,3,4-oxadiazoles . The oxadiazole molecule is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . These compounds have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been discussed in various studies . These compounds are meticulously designed using Fragment-Based Drug Design (FBDD) efforts and synthesized . The synthesized compounds undergo thorough characterization using 1H NMR, 13C NMR, HRMS, and mass spectrum analyses .


Molecular Structure Analysis

The oxadiazole molecule is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .


Chemical Reactions Analysis

Oxadiazoles improve the oxygen balance and also release nitrogen gas, which is harmless to the environment, during decomposition . They have been proven to exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine” and its derivatives can be characterized using various techniques such as 1H-NMR, 13C-NMR, and HRMS .

Mechanism of Action

Many oxadiazole derivatives exhibit significant biological activity. For instance, they have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) enzyme, which plays a critical role in governing the cell cycle . This makes them promising targets for the development of anticancer drugs .

Future Directions

Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture . Further studies, including cell cycle analysis and apoptosis assays, are needed to explore their potential as effective EGFR WT inhibitors with substantial anticancer efficacy .

properties

IUPAC Name

[4-(1,3,4-oxadiazol-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-5-7-1-3-8(4-2-7)9-12-11-6-13-9/h1-4,6H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYQJBCWBCAIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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